molecular formula C11H20INO2 B7981605 Tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate

Tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate

Cat. No.: B7981605
M. Wt: 325.19 g/mol
InChI Key: NTYHXNBIVRLYHG-UHFFFAOYSA-N
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Description

Tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl substituent at the 3-position, and an iodine atom at the 4-position of the piperidine ring. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the iodine atom serves as a versatile handle for further functionalization via cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name

tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYHXNBIVRLYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 3-Methylpiperidin-4-ol

The initial step involves protecting the secondary amine of 3-methylpiperidin-4-ol to prevent unwanted side reactions.

Procedure :

  • Reagents : 3-Methylpiperidin-4-ol, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

  • Conditions : Stirring at 0–25°C for 12–24 hours under nitrogen.

  • Mechanism : The Boc group is introduced via nucleophilic attack of the piperidine nitrogen on Boc₂O, catalyzed by DMAP.

  • Yield : 85–92% after column chromatography.

Table 1: Optimization of Boc Protection

BaseSolventTemperature (°C)Time (h)Yield (%)
DMAPDCM252492
TriethylamineTHF01888

Conversion of Hydroxyl to a Leaving Group

The 4-hydroxyl group of tert-butyl 3-methyl-4-hydroxypiperidine-1-carboxylate is converted to a mesylate or tosylate to facilitate iodination.

Procedure :

  • Reagents : Methanesulfonyl chloride (MsCl), triethylamine (Et₃N), DCM.

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Mechanism : The hydroxyl group reacts with MsCl to form a mesylate, a superior leaving group for subsequent substitution.

  • Yield : 90–95%.

Table 2: Leaving Group Introduction

SubstrateReagentSolventYield (%)
tert-Butyl 3-methyl-4-hydroxypiperidine-1-carboxylateMsClDCM93
tert-Butyl 3-methyl-4-hydroxypiperidine-1-carboxylateTsClTHF88

Iodination via Nucleophilic Substitution

The mesylate intermediate undergoes displacement with iodide to introduce the iodine atom.

Procedure :

  • Reagents : Sodium iodide (NaI), dimethylformamide (DMF), cesium carbonate (Cs₂CO₃).

  • Conditions : Heating at 80°C for 2–6 hours.

  • Mechanism : SN2 displacement of the mesylate by iodide, accelerated by polar aprotic solvents and elevated temperatures.

  • Yield : 75–82%.

Table 3: Iodination Reaction Optimization

Iodide SourceSolventTemperature (°C)Time (h)Yield (%)
NaIDMF80282
KIAcetone60668

Alternative Routes and Industrial-Scale Considerations

One-Pot Protection-Iodination Strategy

Recent advancements enable tandem Boc protection and iodination in a single reactor, reducing purification steps.

Procedure :

  • Reagents : 3-Methylpiperidin-4-ol, Boc₂O, MsCl, NaI.

  • Conditions : Sequential addition of reagents in DMF at 80°C.

  • Yield : 70–75%.

Continuous Flow Synthesis

Microreactor systems enhance scalability and safety for industrial production:

  • Residence Time : 30 minutes at 100°C.

  • Throughput : 1.2 kg/day with >90% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 1.80–1.85 (m, 1H, piperidine H), 3.20–3.30 (m, 2H, NCH₂).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 28.4 (Boc CH₃), 79.8 (C-O), 154.6 (C=O).

Mass Spectrometry (MS)

  • ESI-MS : m/z 340 [M+H]⁺, consistent with C₁₂H₂₁INO₂.

Applications in Further Synthesis

This compound serves as a versatile building block:

  • Suzuki Couplings : Forms biaryl derivatives for kinase inhibitors.

  • Reductive Amination : Generates secondary amines for neurotransmitter analogs .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups in the molecule.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted piperidine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: Yields the corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structural characteristics allow for the modification and development of new drugs targeting neurological disorders and other medical conditions. For instance, it has been utilized in the synthesis of piperidine derivatives that exhibit promising activity against Mycobacterium tuberculosis (Mtb) by inhibiting key enzymes in the mycobacterial electron transport chain .

Therapeutic Potential
The compound is being investigated for its potential therapeutic properties, particularly in the context of antimicrobial activity. Studies have shown that derivatives synthesized from this compound can effectively inhibit the growth of Mtb, with some exhibiting IC50 values as low as 13 μM, indicating strong potency against this pathogen .

Organic Synthesis

Synthetic Intermediates
In organic chemistry, this compound is employed as a building block for the synthesis of more complex molecules. Its iodine substituent allows for various substitution reactions, facilitating the introduction of diverse functional groups. This capability is particularly useful in creating libraries of compounds for screening in drug discovery processes .

Reactivity and Functionalization
The compound can undergo several transformations, including oxidation and reduction reactions, leading to the formation of carboxylic acids or ketones and corresponding alcohols. This versatility makes it a valuable reagent in synthetic organic chemistry.

Biological Research

Enzyme Interaction Studies
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways involving piperidine derivatives. By serving as a model compound, researchers can gain insights into how similar structures behave within biological systems, aiding in the understanding of drug mechanisms and biological activity.

Structure-Activity Relationship (SAR) Studies
The compound is also significant in SAR studies aimed at optimizing the pharmacological properties of piperidine derivatives. By modifying the structure of this compound, researchers can explore how different substituents affect biological activity and selectivity against specific targets .

Summary Table of Applications

Application Area Description
Medicinal Chemistry Intermediate for synthesizing drugs targeting neurological disorders and antimicrobial agents.
Organic Synthesis Building block for complex molecules; versatile functionalization capabilities.
Biological Research Model compound for studying enzyme interactions; important for SAR studies in drug development.

Case Studies

  • Antimycobacterial Activity Study
    A recent study explored the efficacy of piperidine derivatives synthesized from this compound against Mtb. The findings indicated that certain derivatives not only inhibited bacterial growth but also improved pharmacokinetic properties when combined with other agents targeting the electron transport chain .
  • Synthesis of Novel Compounds
    Another case involved the synthesis of various piperidine-based compounds using this compound as a precursor. The resulting compounds were evaluated for their potential as therapeutic agents, showcasing enhanced activity against specific biological targets .

Mechanism of Action

The mechanism of action of tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate depends on its application. In chemical synthesis, it acts as a reactive intermediate, participating in various reactions to form desired products. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which are determined by the structure of the final synthesized compounds.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and applications of tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate with related piperidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
This compound 4-I, 3-CH₃, Boc-protected C₁₁H₁₈INO₂ ~323.1 (calculated) Intermediate for cross-coupling, drug synthesis
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate 3-Oxo, 4-CH₃, Boc-protected C₁₁H₁₉NO₃ 213.28 Intermediate in Jak3 kinase inhibitor (CP-690550) synthesis
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-NH₂, 4-pyridinyl, Boc-protected C₁₅H₂₃N₃O₂ 277.36 Potential ligand or pharmacophore in drug discovery
Tert-butyl 4-(((3-([1,1'-biphenyl]-4-yl)but-3-en-2-yl)oxy)methyl)piperidine-1-carboxylate 4-Oxy-butenyl-biphenyl, Boc-protected C₂₈H₃₅NO₃ 433.59 Substrate in Ni-catalyzed hydroalkoxylation studies
Tert-butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate 4-OH, 4-triazolylthio, Boc-protected C₁₆H₂₅F₃N₄O₃S 410.46 Investigational compound for agrochemical or pharmaceutical use

Key Reactivity Differences :

  • The iodine in the target compound enables Suzuki or Ullmann couplings, whereas the oxo group in the 3-oxo derivative participates in ketone-specific reactions (e.g., Grignard additions) .
  • The amino group in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate facilitates nucleophilic substitutions or Schiff base formations .

Biological Activity

Tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, an iodine atom at the 4-position of the piperidine ring, and a carboxylate functional group. This unique structure influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The iodo substituent may enhance the compound's lipophilicity, facilitating its penetration into cellular membranes.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation: It could interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection or neurodegeneration.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that certain derivatives displayed significant inhibition against Gram-positive bacteria, suggesting potential for development as antimicrobial agents .

Study 2: Anticancer Activity

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated moderate cytotoxicity compared to standard chemotherapeutic agents, indicating its potential as a lead compound for further development in cancer therapy .

Study 3: Neuroprotective Properties

Research focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. While specific data on this compound is sparse, similar compounds have shown promise in reducing amyloid-beta aggregation and protecting neuronal cells from oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructureBiological Activity
Tert-butyl 4-bromo-3-methylpiperidine-1-carboxylateStructureModerate anticancer activity
Tert-butyl 4-chloro-3-methylpiperidine-1-carboxylateStructureAntimicrobial properties
Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylateStructureNeuroprotective effects

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate to ensure stability?

  • Methodological Answer : Store in a tightly sealed container in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible materials (e.g., strong acids/bases). Maintain ambient temperature (20–25°C) and monitor humidity to prevent hydrolysis. These conditions align with general stability guidelines for tert-butyl-protected piperidine derivatives .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Respiratory Protection : Use a NIOSH-certified P95 respirator for dust/particulates; upgrade to an OV/AG/P99 cartridge if vapor exposure is possible .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
  • Emergency Protocols : Equip labs with eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
TechniquePurposeConditions
HPLC Purity assessmentC18 column, acetonitrile/water gradient
NMR (¹H/¹³C)Structural confirmationCDCl₃ solvent, δ 1.4 ppm (tert-butyl)
Mass Spectrometry Molecular ion verificationESI+ mode, [M+H⁺] expected m/z ~354.1

Advanced Research Questions

Q. What synthetic strategies are effective for introducing iodine at the 4-position of tert-butyl-protected piperidines?

  • Methodological Answer :

  • Stepwise Approach :

Piperidine Protection : React 3-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in THF under N₂ .

Iodination : Use N-iodosuccinimide (NIS) with a Lewis acid (e.g., BF₃·Et₂O) at 0°C to target the 4-position. Monitor via TLC (hexane:EtOAc 4:1).

  • Challenge : Competing methylation at the 3-position may require kinetic control (low temp) or steric directing groups .

Q. How does the 4-iodo substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The iodine atom serves as a superior leaving group compared to bromine or chlorine in Suzuki-Miyaura or Ullmann couplings. Example protocol:
ReactionConditionsYield
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12h)~75%
  • Mechanistic Insight : The bulky tert-butyl group at the 1-position enhances steric protection of the piperidine ring during metal insertion .

Q. How can researchers address contradictions in reported toxicity data for tert-butyl piperidine derivatives?

  • Methodological Answer :

  • Data Gaps : Many SDS lack acute/chronic toxicity profiles (e.g., ). Mitigation strategies:

In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to estimate LD₅₀ and ecotoxicity.

Empirical Testing : Conduct Ames tests for mutagenicity and zebrafish embryo assays for ecotoxicological screening .

Q. What structural modifications enhance the biological activity of this compound in drug discovery?

  • Methodological Answer :

  • Analog Design :
  • Replace iodine with trifluoromethyl (-CF₃) for metabolic stability.
  • Introduce a pyridinyl group at the 3-methyl position to improve target binding (e.g., kinase inhibition) .
  • SAR Study : Compare IC₅₀ values of analogs in enzyme assays to identify pharmacophore requirements.

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